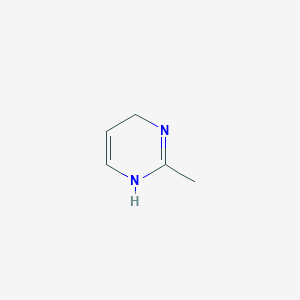
2-Methyl-1,4-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms and one methyl group attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dihydropyrimidine can be synthesized through various methods, with one of the most common being the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by different acids, such as hydrochloric acid or sulfuric acid, and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method is the use of solid acid catalysts, such as Montmorillonite-KSF, which allows for a one-pot synthesis under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.
化学反応の分析
Types of Reactions
2-Methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and tetrahydropyrimidine derivatives, which have significant biological and pharmacological activities .
科学的研究の応用
2-Methyl-1,4-dihydropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
作用機序
The mechanism of action of 2-Methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
2-Methyl-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar core structure, but 1,4-dihydropyridine is more commonly used as a calcium channel blocker in the treatment of hypertension.
2-Chloro-1,4-dihydropyridine: This compound has a chlorine atom instead of a methyl group, which can lead to different pharmacological properties.
3,4-Dihydropyrimidin-2(1H)-ones:
特性
CAS番号 |
101854-80-2 |
|---|---|
分子式 |
C5H8N2 |
分子量 |
96.13 g/mol |
IUPAC名 |
2-methyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7) |
InChIキー |
CHFUDSPWQCCPIN-UHFFFAOYSA-N |
正規SMILES |
CC1=NCC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


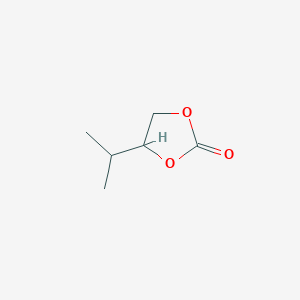

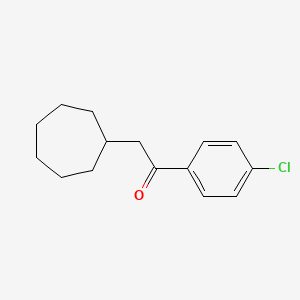
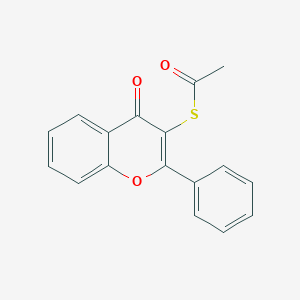
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
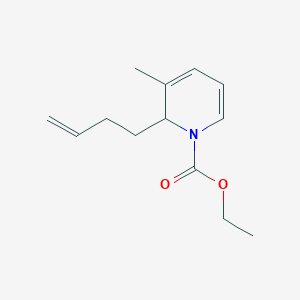
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
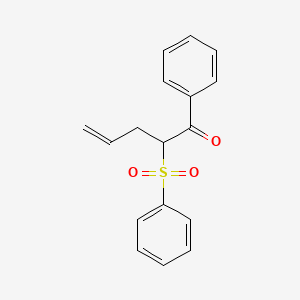
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
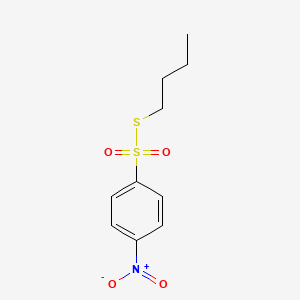
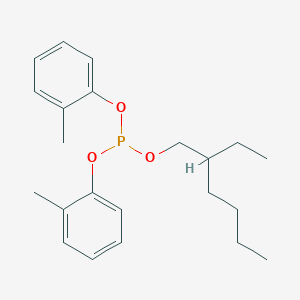
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
